4,5-Dibromo-2-fluorobenzotrifluoride
Description
4,5-Dibromo-2-fluorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group, two bromine atoms at positions 4 and 5, and a fluorine atom at position 2. This compound belongs to a class of polyhalogenated aromatics known for their unique electronic and steric properties, which make them valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine substituents influence reactivity and binding affinity in synthetic applications.
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)6(10)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXGXXBWUPXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
The dibromination at the 4 and 5 positions is achieved by controlled bromination of 2-fluorobenzotrifluoride. The use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents ensures a gradual release of bromine, which favors selective substitution.
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- Dissolve 2-fluorobenzotrifluoride in dichloromethane.
- Add the brominating agent slowly under stirring.
- Introduce a catalytic amount of FeCl3 or AlCl3.
- Maintain the temperature at 0–5 °C.
- Stir the reaction mixture for several hours until completion (monitored by TLC or GC).
Outcome: Formation of this compound with high regioselectivity.
Industrial Production Techniques
Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters, improving yield and reproducibility. Photochemical bromination techniques can be used to increase reaction efficiency and selectivity.
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- Precise temperature and reaction time control.
- Improved safety handling of brominating agents.
- Scalable production with consistent quality.
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- Utilizes light to activate bromine or brominating agents.
- Can reduce reaction times and side products.
Summary of Reaction Conditions and Yields
| Step | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide, FeCl3 catalyst | Dichloromethane | 0–5 | 3–6 hours | 70–85 | Controlled addition critical for selectivity |
| Fluorination (if needed) | HF or SiF4, catalyst | Inert solvent | Ambient to 50 | 1–4 hours | 60–75 | Selective fluorination after bromination |
| Industrial continuous flow | NBS or photochemical bromination | Various | Controlled | Continuous | >80 | Enhanced reproducibility and safety |
Research Findings and Optimization
- Selectivity: The use of mild brominating agents and low temperatures is essential to avoid over-bromination or substitution at undesired positions.
- Catalyst Effects: Lewis acids such as FeCl3 promote electrophilic bromination by activating bromine species.
- Solvent Effects: Non-polar, inert solvents stabilize intermediates and reduce side reactions.
- Scale-up: Continuous flow reactors improve heat dissipation and reaction control, enabling safer scale-up.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are derivatives where the bromine atoms are replaced by other functional groups.
Coupling Reactions: The major products are fluorinated para-terphenyls, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of fluorinated compounds for biological studies.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of bromine and fluorine atoms. These halogens can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are highlighted below:
Physicochemical Properties
- Molecular Weight and Polarity : The trifluoromethyl group and halogens increase molecular weight and reduce polarity. For example, 4-Bromobenzotrifluoride (MW 225.01) is less dense than this compound (estimated MW ~329.9) .
- Lipophilicity : Bromine and fluorine substituents elevate LogP values. The benzoic acid analog (LogP 2.1) is less lipophilic than the benzotrifluoride derivative due to its -COOH group .
- Thermal Stability : Halogenated aromatics generally exhibit high melting/boiling points. 4,5-Dibromo-2-fluorobenzoic acid melts at 215–217°C, while 4-Bromobenzotrifluoride boils at 152–154°C .
Biological Activity
4,5-Dibromo-2-fluorobenzotrifluoride (DBFBT) is a halogenated aromatic compound that has drawn attention for its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H2Br2F4
- Molecular Weight : 305.89 g/mol
- Structure : The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, along with trifluoromethyl groups.
The presence of halogen substituents enhances the compound's electrophilic nature, allowing it to engage in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids.
DBFBT's biological activity is primarily attributed to its ability to interact with various biomolecules. The mechanisms can be summarized as follows:
- Electrophilic Interaction : DBFBT acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Nucleophilic Substitution : It can substitute halogen atoms with various nucleophiles, impacting protein function and gene expression.
- Enzyme Modulation : By modifying specific amino acid residues in enzymes or receptors, DBFBT may alter their activities, leading to diverse biological outcomes.
1. Cytotoxicity
DBFBT has been shown to induce apoptosis in cancer cell lines. This property makes it a candidate for further investigation in anticancer drug development.
2. Enzyme Inhibition
Research indicates that DBFBT may inhibit specific kinases. This inhibition could have significant implications for metabolic processes and therapeutic applications.
3. Interaction with DNA
DBFBT forms adducts with DNA, which could potentially lead to mutagenesis. The compound's interaction with DNA has been studied using various naturally occurring and synthetic DNA duplexes, revealing changes in absorption spectra that indicate binding affinity .
4. Antimicrobial Activity
Preliminary studies suggest that DBFBT exhibits activity against certain bacterial strains, indicating its potential as an antibacterial agent.
Table 1: Summary of Biological Activities of DBFBT
Case Study: Antibacterial Efficacy
A study evaluating fluoroaryl derivatives demonstrated that the introduction of fluorine atoms significantly enhanced antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µM for the most effective compound. This finding underscores the importance of halogenation in developing new antibacterial agents.
Case Study: Enzymatic Interactions
Research into halogenated compounds suggests that DBFBT may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could lead to altered pharmacokinetics and therapeutic implications for drugs metabolized by these enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
